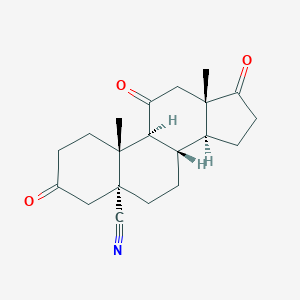
3,11,17-Trioxoandrostane-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11,17-Trioxoandrostane-5-carbonitrile, also known as 5-Androstene-3,11,17-trione, is a naturally occurring steroid hormone that is produced in the body by the adrenal glands. It is a potent inhibitor of aromatase, an enzyme responsible for the conversion of androgens to estrogens. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and sports performance enhancement.
Aplicaciones Científicas De Investigación
3,11,17-Trioxoandrostane-5-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment and sports performance enhancement. The compound has been shown to inhibit the growth of breast cancer cells by blocking the production of estrogen. It has also been found to increase testosterone levels in the body, which can lead to improved muscle growth and athletic performance.
Mecanismo De Acción
The mechanism of action of 3,11,17-Trioxoandrostane-5-carbonitrile involves the inhibition of aromatase, an enzyme responsible for the conversion of androgens to estrogens. By blocking the production of estrogen, the compound can reduce the growth of estrogen-dependent tumors and increase testosterone levels in the body.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to increase testosterone levels in the body, which can lead to improved muscle growth and athletic performance. It has also been found to inhibit the growth of breast cancer cells by blocking the production of estrogen. In addition, the compound has been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,11,17-Trioxoandrostane-5-carbonitrile for lab experiments is its ability to inhibit aromatase, which can be useful for studying the effects of estrogen on various biological processes. However, the compound has some limitations as well. It is relatively expensive to synthesize, and its effects can be difficult to study in vivo due to its rapid metabolism and clearance from the body.
Direcciones Futuras
There are several future directions for research on 3,11,17-Trioxoandrostane-5-carbonitrile. One area of interest is its potential therapeutic applications in cancer treatment. Further research is needed to determine the optimal dosage and treatment regimen for the compound. Another area of interest is its potential use as a sports performance enhancer. Future studies could focus on the effects of the compound on muscle growth and athletic performance in humans. Finally, research could also explore the potential use of this compound as an antioxidant and its potential applications in preventing oxidative damage in the body.
In conclusion, this compound is a naturally occurring steroid hormone that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and sports performance enhancement. The compound works by inhibiting aromatase, which can reduce the growth of estrogen-dependent tumors and increase testosterone levels in the body. While the compound has some limitations for lab experiments, there are several future directions for research that could lead to new discoveries and potential therapeutic applications.
Métodos De Síntesis
3,11,17-Trioxoandrostane-5-carbonitrile can be synthesized from dehydroepiandrosterone (DHEA) through a series of chemical reactions. The synthesis involves the oxidation of DHEA to 5-androstene-3,17-dione, followed by the addition of a cyanide group to the carbon atom at position 5. The resulting compound is then oxidized to form this compound.
Propiedades
Número CAS |
144940-53-4 |
|---|---|
Fórmula molecular |
C20H25NO3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile |
InChI |
InChI=1S/C20H25NO3/c1-18-10-15(23)17-13(14(18)3-4-16(18)24)6-8-20(11-21)9-12(22)5-7-19(17,20)2/h13-14,17H,3-10H2,1-2H3/t13-,14-,17+,18-,19+,20-/m0/s1 |
Clave InChI |
KTCCSAJITZHMGX-DTVKZUOLSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C[C@@]1(CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C#N |
SMILES |
CC12CCC(=O)CC1(CCC3C2C(=O)CC4(C3CCC4=O)C)C#N |
SMILES canónico |
CC12CCC(=O)CC1(CCC3C2C(=O)CC4(C3CCC4=O)C)C#N |
Sinónimos |
3,11,17-trioxoandrostane-5 alpha-carbonitrile 3,11,17-trioxoandrostane-5-carbonitrile trioxoandrost-5CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)


![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)


![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)